C11H15ClN2O2S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-piperidin-4-ylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-N-piperidin-4-ylbenzenesulfonamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-piperidin-4-ylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include or in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as or are used under acidic conditions.
Reduction Reactions: Reducing agents like or in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include amines.
Scientific Research Applications
4-chloro-N-piperidin-4-ylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-chloro-N-piperidin-4-ylbenzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-methylbenzenesulfonamide
- 4-chloro-N-ethylbenzenesulfonamide
- 4-chloro-N-propylbenzenesulfonamide
Uniqueness
4-chloro-N-piperidin-4-ylbenzenesulfonamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C11H15ClN2O2S |
---|---|
Molecular Weight |
274.77 g/mol |
IUPAC Name |
2-chloro-5-methyl-N-(oxan-4-ylmethyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H15ClN2O2S/c1-7-9(14-11(12)17-7)10(15)13-6-8-2-4-16-5-3-8/h8H,2-6H2,1H3,(H,13,15) |
InChI Key |
DPZJLABOEBWVCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NCC2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.